molecular formula C7HBrF4O2 B098173 2-Bromo-3,4,5,6-tetrafluorobenzoic acid CAS No. 16583-04-3

2-Bromo-3,4,5,6-tetrafluorobenzoic acid

Cat. No. B098173
CAS RN: 16583-04-3
M. Wt: 272.98 g/mol
InChI Key: CSQFCJLDFYDOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,5,6-tetrafluorobenzoic acid is a heterocyclic organic compound . It has a molecular weight of 272.979253 g/mol and a molecular formula of C7HBrF4O2 . The IUPAC name for this compound is 2-bromo-3,4,5,6-tetrafluorobenzoic acid .


Molecular Structure Analysis

The canonical SMILES structure for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O . The InChI Key for this compound is CSQFCJLDFYDOGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-3,4,5,6-tetrafluorobenzoic acid has a density of 2.022g/cm³ . It has a boiling point of 266.7ºC at 760 mmHg . The compound has a flash point of 115.1ºC . It has 6 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Techniques

    The synthesis of 2,3,4,5-Tetrafluorobenzoic acid (TFBA), closely related to 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, has been developed starting from N-phenyl tetrachlorophthalimide. This method affords TFBA with a total yield of 56.4%, demonstrating its potential as an intermediate in fluoroquinolone antibiotics production (Kun, 2006).

  • Halogenation and Substitution Methods

    Research on the selective conversion of 1,3-difluorobenzene into various bromobenzoic acids demonstrates the regioflexibility of this compound in synthesis processes. This method provides insights into creating derivatives like 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Schlosser & Heiss, 2003).

Chemical Properties and Analysis

  • Vibrational Frequencies and Hydrogen Bonding

    A study on the vibrational frequencies and hydrogen bonding of TFBA provides a deeper understanding of its molecular structure, which is crucial for developing compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Subhapriya et al., 2017).

  • Thermodynamics and Structure-Property Relationships

    Investigations into the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids offer valuable information on the physical properties of related compounds, including 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Zherikova et al., 2016).

Applications in Coordination Chemistry

  • Coordination Polymers and Metal-Organic Frameworks: The optimized synthesis of tetrafluoroterephthalic acid, closely related to 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, has been achieved and used in constructing new coordination polymers and metal-organic frameworks, showcasing its potential in material science (Orthaber et al., 2010).

Safety And Hazards

The safety data sheet for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFCJLDFYDOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590714
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5,6-tetrafluorobenzoic acid

CAS RN

16583-04-3
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,4,5,6-tetrafluorobenzoic acid

Citations

For This Compound
4
Citations
C Tamborski, EJ Soloski - Journal of Organometallic Chemistry, 1967 - Elsevier
2-Bromo-3,4,5,6-tetrafluorophenyllithium has been prepared. Its stability, benzyne formation and reactions with water, trimethylchlorosilane and mercuric chloride have been studied. …
Number of citations: 22 www.sciencedirect.com
C Tamborski, EJ Soloski - Journal of Organometallic Chemistry, 1969 - Elsevier
In our previous studies on the synthesis of polyfluoroaryllithium compounds, we have reported’the dimetalation of 1, 4-and 1, 2-dihydrotetrafluorobenzene to yield the 1, 4-…
Number of citations: 2 www.sciencedirect.com
K Kriis, H Martõnov, A Miller, K Erkman… - The Journal of …, 2022 - ACS Publications
A multifunctional (noncovalent) catalyst containing halogen-bond donor, hydrogen-bond donor, and Lewis basic sites was developed and applied in an enantioselective Mannich …
Number of citations: 2 pubs.acs.org
E Dimitrijevic - 2014 - search.proquest.com
Noncovalent and reversible covalent interactions are of central importance to the fields of catalysis and supramolecular chemistry. The work presented in this thesis focuses on our …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.